molecular formula C35H38N2O4 B302962 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide

4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide

Numéro de catalogue B302962
Poids moléculaire: 550.7 g/mol
Clé InChI: QUMONHSFWKDYQI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide, also known as BVT.2733, is a novel and potent small molecule inhibitor of the protein tyrosine phosphatase SHP2. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for the treatment of various diseases, including cancer.

Mécanisme D'action

4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide inhibits the activity of SHP2 by binding to its catalytic domain and inducing a conformational change that disrupts its enzymatic activity. This inhibition leads to the suppression of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects
4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide has been shown to have potent antitumor activity in vitro and in vivo. In preclinical models, 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide has been shown to inhibit the growth and metastasis of various types of cancer, including breast, lung, and colon cancer. 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide is its specificity for SHP2, which reduces the risk of off-target effects. However, one limitation is that the compound has poor solubility in aqueous solutions, which can make it challenging to administer in vivo.

Orientations Futures

There are several future directions for the development of 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide. One potential application is in the treatment of cancer, either as a monotherapy or in combination with other treatments. Another potential application is in the treatment of other diseases, such as autoimmune disorders and metabolic diseases, which are also associated with dysregulated cell signaling pathways. Further research is needed to fully understand the potential of 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide and to optimize its pharmacological properties for clinical use.

Méthodes De Synthèse

The synthesis of 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide involves several steps, including the condensation of 4-tert-butyl-N-(4-hydroxyphenyl)benzamide with 4-(4-aminobenzyl)-3-hydroxybenzoic acid, followed by the introduction of a tert-butylbenzoyl group. The final product is obtained through a purification process involving column chromatography and recrystallization.

Applications De Recherche Scientifique

4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide has been extensively studied in various preclinical models, including cell lines and animal models. These studies have demonstrated that 4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide inhibits the activity of SHP2, a protein tyrosine phosphatase that plays a critical role in regulating cell signaling pathways. SHP2 is overexpressed in many types of cancer and has been shown to promote tumor growth and metastasis.

Propriétés

Nom du produit

4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]-3-hydroxybenzyl}-2-hydroxyphenyl)benzamide

Formule moléculaire

C35H38N2O4

Poids moléculaire

550.7 g/mol

Nom IUPAC

4-tert-butyl-N-[4-[[4-[(4-tert-butylbenzoyl)amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide

InChI

InChI=1S/C35H38N2O4/c1-34(2,3)26-13-9-24(10-14-26)32(40)36-28-17-7-22(20-30(28)38)19-23-8-18-29(31(39)21-23)37-33(41)25-11-15-27(16-12-25)35(4,5)6/h7-18,20-21,38-39H,19H2,1-6H3,(H,36,40)(H,37,41)

Clé InChI

QUMONHSFWKDYQI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)O)O

SMILES canonique

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.